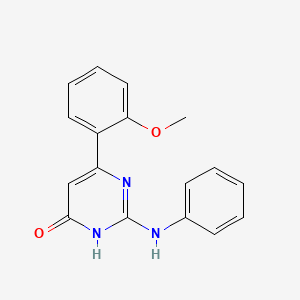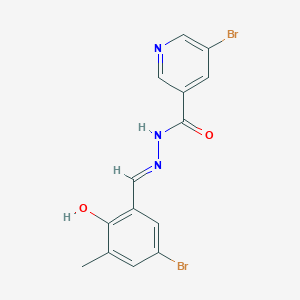
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone, also known as PD98059, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of the MAP kinase pathway. This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. In
Wirkmechanismus
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone inhibits MEK by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This inhibition leads to a decrease in the activity of the MAP kinase pathway and its downstream targets. The mechanism of action of this compound has been well-studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit cell growth and induce apoptosis in some cell types. It has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its specificity for the MAP kinase pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life in cells, which can limit its effectiveness in some experiments. Additionally, the use of this compound in live animals can be challenging due to its poor solubility and rapid metabolism.
Zukünftige Richtungen
There are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research. One area of interest is the investigation of the role of the MAP kinase pathway in cancer development and progression. This compound has been shown to inhibit the growth of some cancer cell types, and further research in this area could lead to the development of new cancer therapies. Additionally, this compound could be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, the development of more stable and effective analogs of this compound could lead to improved experimental results and broader applications in scientific research.
Conclusion:
This compound is a widely used chemical compound in scientific research due to its ability to inhibit the activity of the MAP kinase pathway. Its synthesis method has been well-established, and its mechanism of action has been extensively studied. This compound has a variety of biochemical and physiological effects in cells, and its specificity for the MAP kinase pathway makes it a valuable tool for investigating the role of this pathway in various cellular processes. While there are some limitations to its use, there are many potential future directions for the use of this compound in scientific research, particularly in the field of cancer research.
Synthesemethoden
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with 2-methoxybenzylamine, followed by reduction and cyclization reactions. The final product is then purified through column chromatography to obtain the pure compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain this compound for their experiments.
Wissenschaftliche Forschungsanwendungen
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been used extensively in scientific research to investigate the role of the MAP kinase pathway in various cellular processes. It has been shown to inhibit the activity of the MAP kinase kinase (MEK) enzyme, which is upstream of the MAP kinase pathway. This inhibition leads to a decrease in the activity of downstream targets of the pathway, such as transcription factors and other signaling molecules.
Eigenschaften
IUPAC Name |
2-anilino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-10-6-5-9-13(15)14-11-16(21)20-17(19-14)18-12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCKYLJFFWOFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)

![4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6132251.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6132252.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)


![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)

![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)
